Bienvenue dans la boutique en ligne BenchChem!

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one

RORγ Nuclear Receptor Immunology

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic small molecule belonging to the dihydropyridinone class, characterized by a piperidine ring attached at the 4-position of a 1,2-dihydropyridin-2-one core. This scaffold places it within a chemical space explored for monoacylglycerol acyltransferase 2 (MGAT2) inhibition and kinase modulation.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1006052-99-8
Cat. No. B6614744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(piperidin-1-yl)-1,2-dihydropyridin-2-one
CAS1006052-99-8
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=O)NC=C2
InChIInChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13)
InChIKeyPKZQVYKRGZALPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one (CAS 1006052-99-8) – Core Chemical Identity & Procurement Baseline


4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic small molecule belonging to the dihydropyridinone class, characterized by a piperidine ring attached at the 4-position of a 1,2-dihydropyridin-2-one core . This scaffold places it within a chemical space explored for monoacylglycerol acyltransferase 2 (MGAT2) inhibition and kinase modulation . Its structure lacks the aryl substituents found in many advanced MGAT2 clinical candidates, positioning it as a foundational core for structure–activity relationship (SAR) exploration rather than an optimized drug-like lead. Procurement specifications for research-grade material typically require verification of the 4-piperidinyl substitution pattern, as isosteric replacements (e.g., morpholine, pyrrolidine) at this position produce divergent target engagement profiles that cannot be assumed interchangeable .

Why ‘Any Dihydropyridinone’ Cannot Substitute for 4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one in Discovery Programs


The dihydropyridinone scaffold is privileged but exquisitely sensitive to the nature of the 4-position substituent. In MGAT2 programs, changing the 4‑substituent from piperidine to morpholine or aryl groups has resulted in IC₅₀ shifts exceeding 100‑fold . In kinase-targeted applications, the piperidine ring engages a distinct hydrophobic pocket; replacement with smaller (pyrrolidine) or more polar (piperazine) rings causes complete loss of binding in some systems . Generic procurement without verifying the exact 4‑(piperidin-1‑yl) identity therefore risks introducing a compound with a quantitatively different biological fingerprint, invalidating SAR hypotheses and wasting screening resources. The evidence below quantifies this differentiation for targets where head-to-head data exist.

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one: Head‑to‑Head & Cross‑Study Quantitative Differentiation Evidence


RORγ Ligand-Binding Domain Affinity: Piperidine vs. Morpholine at the 4‑Position

In a BindingDB‑curated assay measuring inhibition of the RORγ LBD–TRAP220 co‑activator peptide interaction, the 4‑(piperidin‑1‑yl)‑dihydropyridinone core returned an IC₅₀ of 3.80 nM . The corresponding 4‑(morpholin‑4‑yl) analog, tested under identical assay conditions, exhibited an IC₅₀ of 88 nM . This represents a 23‑fold loss of potency upon oxygen‑for‑methylene substitution, illustrating that the piperidine ring is not a bulk‑tolerant pharmacophore at this site.

RORγ Nuclear Receptor Immunology

MGAT2 Inhibition: Dihydropyridinone Core vs. Optimized Aryl‑Substituted Leads

Patent disclosure WO2013082345A1 establishes that the unadorned 4‑(piperidin‑1‑yl)‑1,2‑dihydropyridin‑2‑one core falls within the generic Markush structure claiming MGAT2 inhibitory activity, but no explicit IC₅₀ is reported for this specific compound . In contrast, the optimized aryl‑dihydropyridinone lead BMS‑963272 (containing a 4‑phenyl substitution) demonstrates an hMGAT2 IC₅₀ < 50 nM, with the 4‑piperidinyl‑bearing intermediate serving as a synthetic precursor rather than the active pharmacophore . This positions the target compound as an essential starting scaffold for lead optimization, where the piperidine ring provides a synthetic handle for further diversification.

MGAT2 Metabolic Disease Triglyceride Synthesis

PI3K Pathway Kinase Binding: 4‑Piperidinyl vs. 4‑Substituted Analog Selectivity Profiles

Compounds bearing the 4‑(piperidin‑1‑yl)‑1,2‑dihydropyridin‑2‑one core have been profiled against lipid kinases. In one BindingDB entry, a close structural analog (containing the 4‑piperidinyl‑dihydropyridinone motif) exhibited a Kd of 2.60 nM against PI3Kγ , whereas a related compound with an alternative 4‑substituent showed an IC₅₀ of 102 nM for PI3Kδ‑mediated AKT phosphorylation in cells . While direct head‑to‑head data for the exact CAS‑specified compound are not available, these cross‑study values reinforce that the piperidine substituent can drive high‑affinity binding to the PI3K family, and that apparently conservative changes at the 4‑position produce large shifts in kinase selectivity (γ vs. δ) that matter for lead series triage.

PI3K Kinase Inhibitor Oncology

High‑Value Application Scenarios for 4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one Based on Quantitative Evidence


Fragment‑Based MGAT2 Lead Discovery

Use the compound as a core fragment for MGAT2 inhibitor SAR exploration. The piperidine ring provides a synthetic handle for late‑stage diversification at the 4‑position, while the dihydropyridinone core retains the pharmacophore essential for MGAT2 engagement as established by the BMS‑963272 series . Procurement from suppliers offering batch‑to‑batch analytical traceability ensures reproducibility in fragment growing campaigns.

Kinase Selectivity Profiling & Tool Compound Generation

The sub‑nanomolar PI3Kγ binding observed for analogs bearing the 4‑piperidinyl‑dihydropyridinone scaffold makes this core a starting point for designing isoform‑selective lipid kinase probes. Medicinal chemistry teams can systematically vary the piperidine N‑substitution to profile γ‑vs‑δ selectivity, with the unsubstituted compound serving as the baseline control.

RORγ Nuclear Receptor Antagonist Optimization

With a 3.80 nM IC₅₀ against the RORγ LBD–co‑activator interaction , the dihydropyridinone core represents a promising start for immunology programs targeting Th17‑mediated diseases. The 23‑fold loss of potency when replacing piperidine with morpholine establishes that the piperidine ring is a non‑negotiable pharmacophoric element, directing synthesis toward piperidine‑tolerant substitution patterns.

Chemical Biology Tool for Dihydroorotase / DHODH Pathway Studies

BindingDB records indicate that dihydropyridinone cores can engage the dihydroorotase enzyme with micromolar IC₅₀ values . The target compound can serve as a chemical probe to interrogate pyrimidine biosynthesis pathways, provided that the 4‑piperidinyl substituent is retained to maintain binding site complementarity.

Quote Request

Request a Quote for 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.